molecular formula C23H31F3N4O9 B10799382 YVAD-CHO (trifluoroacetate salt)

YVAD-CHO (trifluoroacetate salt)

Cat. No.: B10799382
M. Wt: 564.5 g/mol
InChI Key: WCANZHRQONOARC-PNMKJZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YVAD-CHO involves the sequential coupling of amino acids to form the peptide chain H-Tyr-Val-Ala-Asp-CHO. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt . The reaction conditions typically involve the use of protecting groups to prevent side reactions and the use of coupling reagents such as HATU or EDC to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of YVAD-CHO follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable, solid form .

Chemical Reactions Analysis

Types of Reactions

YVAD-CHO primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under acidic conditions but can be hydrolyzed under basic conditions .

Common Reagents and Conditions

Common reagents used in the synthesis of YVAD-CHO include amino acid derivatives, coupling reagents like HATU or EDC, and protecting groups such as Fmoc or Boc . The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions.

Major Products

The major product of the synthesis is the peptide YVAD-CHO, which is then converted to its trifluoroacetate salt form. The purity of the final product is typically greater than 95% .

Properties

Molecular Formula

C23H31F3N4O9

Molecular Weight

564.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H30N4O7.C2HF3O2/c1-11(2)18(25-20(31)16(22)8-13-4-6-15(27)7-5-13)21(32)23-12(3)19(30)24-14(10-26)9-17(28)29;3-2(4,5)1(6)7/h4-7,10-12,14,16,18,27H,8-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,28,29);(H,6,7)/t12-,14-,16-,18-;/m0./s1

InChI Key

WCANZHRQONOARC-PNMKJZCWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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